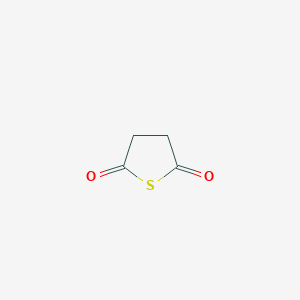

Thiolane-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKIPSJJIQBVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318613 | |

| Record name | thiolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3194-60-3 | |

| Record name | Dihydro-2,5-thiophenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 333175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Thiolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its strained five-membered ring containing a thioether and two carbonyl groups imparts unique reactivity, making it a valuable intermediate for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and spectroscopic data analysis.

Introduction

This compound, also known as succinic thioanhydride, is a cyclic thioanhydride with the chemical formula C₄H₄O₂S.[1] The presence of two electrophilic carbonyl centers and a nucleophilic sulfur atom within a constrained ring system makes it a highly reactive and useful synthon. It readily undergoes nucleophilic addition and substitution reactions, providing access to a variety of functionalized thiolane derivatives.[1] These derivatives are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The primary and most direct laboratory-scale synthesis of this compound involves the cyclization of mercaptosuccinic acid. This can be achieved through the dehydration of mercaptosuccinic acid, often via an activated intermediate such as its S-acetylated form.

Synthesis via S-Acetylmercaptosuccinic Anhydride

A common and effective method proceeds through the formation of S-acetylmercaptosuccinic anhydride, which can then be converted to this compound.

Step 1: Synthesis of S-Acetylmercaptosuccinic Anhydride

This step involves the acetylation of the thiol group of mercaptosuccinic acid, followed by intramolecular cyclization to form the anhydride.[2]

-

Experimental Protocol:

-

Mercaptosuccinic acid is reacted with a 2:1 molar excess of acetic anhydride.

-

The reaction is typically conducted at a temperature of 50–60°C for 4–6 hours.

-

The crude S-acetylmercaptosuccinic anhydride is purified by recrystallization from a suitable solvent such as ethyl acetate, with typical yields around 85-90%.[2]

-

Step 2: Conversion to this compound

While a direct, detailed experimental protocol for the deacetylation and cyclization of S-acetylmercaptosuccinic anhydride to this compound is not extensively reported in readily available literature, the conceptual pathway would involve the removal of the acetyl protecting group followed by or concurrent with the cyclization to the thioanhydride. This would likely be achieved under acidic or basic conditions that favor thioester cleavage and intramolecular anhydride formation.

Direct Cyclization of Mercaptosuccinic Acid

A more direct approach involves the one-pot cyclization of mercaptosuccinic acid using a dehydrating agent.

-

Conceptual Experimental Protocol:

-

Mercaptosuccinic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

A dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride, is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction is stirred for a period of time until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

The resulting this compound is purified from byproducts (e.g., dicyclohexylurea if DCC is used) by filtration and column chromatography.

-

Industrial Synthesis

On an industrial scale, a common method for the synthesis of this compound involves the controlled oxidation of tetrahydrothiophene.[3] This process introduces the two carbonyl groups at the 2 and 5 positions of the thiolane ring.[3] Optimization of reaction conditions is crucial to ensure high purity and minimize the formation of byproducts.[3]

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic pungent odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂S | [1] |

| Molecular Weight | 116.134 g/mol | [1] |

| CAS Number | 3194-60-3 | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Melting Point | 29-30 °C | |

| Boiling Point | 144.4 °C at 760 mmHg | |

| Density | 1.43 g/cm³ | |

| Flash Point | 48.8 °C | |

| Solubility | Soluble in most organic solvents. | |

| Topological Polar Surface Area | 59.4 Ų | [1] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two methylene groups (at C3 and C4) are chemically equivalent, and therefore should give rise to a single signal. The chemical shift of these protons would likely be in the range of 2.5-3.5 ppm, appearing as a singlet or a complex multiplet depending on the resolution and solvent. In five-membered aromatic heterocycles, the coupling constants are typically smaller than in six-membered rings, with ⁴J couplings being comparable to ³J couplings (1-3 Hz).[5]

-

¹³C NMR: The carbon-13 NMR spectrum is predicted to show two distinct signals. One signal would correspond to the two equivalent methylene carbons (C3 and C4), expected in the aliphatic region (around 30-50 ppm). The second signal, at a significantly downfield chemical shift (likely in the range of 170-190 ppm), would be attributed to the two equivalent carbonyl carbons (C2 and C5).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of an anhydride. This peak would typically appear in the region of 1750-1850 cm⁻¹.[7][8] The presence of a thioether linkage would likely result in a C-S stretching vibration in the fingerprint region (around 600-800 cm⁻¹), which may be weaker and harder to assign definitively.[7] The C-H stretching vibrations of the methylene groups are expected in the 2850-2960 cm⁻¹ region.[7]

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 116. The fragmentation pattern would likely involve the loss of carbon monoxide (CO, 28 Da) and/or the thio-carbonyl group (CS, 44 Da).[9][10][11] The fragmentation of the five-membered ring could also lead to various smaller charged fragments.

Reactivity and Applications

The reactivity of this compound is centered around its two carbonyl groups and the sulfur atom. It is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions. This reactivity makes it a valuable precursor for the synthesis of various sulfur-containing compounds, including those with potential biological activity. For instance, it can be used in the synthesis of heterocyclic systems and as a reagent in various organic transformations.[1]

Visualization of Synthesis Pathway

The synthesis of this compound from mercaptosuccinic acid can be visualized as a two-step process involving the protection of the thiol group followed by cyclization and deprotection, or as a direct cyclization. A simplified conceptual workflow for the synthesis is presented below.

References

- 1. guidechem.com [guidechem.com]

- 2. S-Acetylmercaptosuccinic anhydride | 6953-60-2 | Benchchem [benchchem.com]

- 3. This compound | 3194-60-3 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Thiolane-2,5-dione: A Technical Guide for Researchers

CAS Number: 3194-60-3 Synonyms: Thiosuccinic anhydride, Dihydro-2,5-thiophenedione

This technical guide provides a comprehensive overview of the chemical and physical properties of Thiolane-2,5-dione, alongside available experimental data and potential research applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties and Data

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1] It is recognized for its role in the preparation of various sulfur-containing molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₂S | [2] |

| Molecular Weight | 116.134 g/mol | [2] |

| Melting Point | 29-30 °C | [1] |

| Boiling Point | 144.4 °C at 760 mmHg | [1] |

| Density | 1.43 g/cm³ | [1] |

| Refractive Index | 1.576 | [1] |

| Flash Point | 48.8 °C | [1] |

| Vapor Pressure | 5.1 ± 0.3 mmHg at 25°C (Predicted) | [1] |

| LogP | 0.56660 | [2] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

Synthesis and Experimental Protocols

A plausible synthetic approach involves the cyclization of a suitable precursor like mercaptosuccinic acid. One general method for the synthesis of S-acetylmercaptosuccinic anhydride, a related compound, involves a two-step process:

-

Acetylation of Mercaptosuccinic Acid: This step protects the thiol group. A typical procedure involves reacting mercaptosuccinic acid with a 2:1 molar excess of acetic anhydride at 50–60°C for 4–6 hours.[1]

-

Dehydration and Cyclization: The resulting intermediate is then heated under vacuum (e.g., 85°C at 10 mmHg) to induce cyclization and form the anhydride ring.[1]

Another potential route could be adapted from the synthesis of succinic anhydride, which can be prepared by the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride, or through thermal means.[3][4][5] For instance, refluxing succinic acid with acetyl chloride has been reported to yield succinic anhydride.[3]

A synthesis workflow for a related compound, S-acetylmercaptosuccinic anhydride, is depicted below.

References

- 1. S-Acetylmercaptosuccinic anhydride | 6953-60-2 | Benchchem [benchchem.com]

- 2. html.scirp.org [html.scirp.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Sciencemadness Discussion Board - preparation of succinic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]

Thiolane-2,5-dione: A Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione (CAS No: 3194-60-3), a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis. Its structure, featuring a five-membered thiolane ring functionalized with two carbonyl groups, imparts a unique reactivity profile. This document provides a comprehensive technical overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound. It includes a summary of its computed properties and predicted spectroscopic signatures. Furthermore, this guide outlines general experimental protocols for its synthesis and characterization, intended to serve as a foundational resource for researchers engaging with this molecule in synthetic and medicinal chemistry applications.

Introduction

This compound, also known as dihydro-2,5-thiophenedione, is a cyclic diketone with the molecular formula C₄H₄O₂S.[1][2] The molecule consists of a saturated five-membered ring containing one sulfur atom and two ketone functionalities at the C2 and C5 positions. The presence of two electrophilic carbonyl carbons, adjacent to a sulfur heteroatom, makes it a valuable intermediate for the synthesis of more complex sulfur-containing heterocycles and other organic molecules.[3] Understanding its structural and electronic properties is crucial for predicting its reactivity and designing novel synthetic pathways. This guide synthesizes available data to provide a detailed profile of its molecular architecture and bonding.

Molecular Structure and Bonding

The core structure of this compound is a non-planar, five-membered ring. The sulfur atom and the two carbonyl groups significantly influence the molecule's geometry and electronic distribution. The carbonyl groups are strong electron-withdrawing groups, which renders the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the molecule's geometry, vibrational frequencies, and electronic properties.[3]

Visualizing the Molecular Structure

The connectivity of atoms in this compound can be represented as follows:

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the tables below. It should be noted that while general physicochemical properties are experimentally derived, detailed geometric and spectroscopic data are often predicted or inferred from closely related analogs due to a lack of direct experimental studies on the parent compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3194-60-3 | [2][3][4] |

| Molecular Formula | C₄H₄O₂S | [2][4] |

| Molecular Weight | 116.14 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Melting Point | 29-30 °C | [5] |

| Boiling Point | 144.4 °C at 760 mmHg | [5] |

| Density | 1.43 g/cm³ | [5] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber / Chemical Shift |

| FTIR | C=O Stretch (Ketone) | 1700-1750 cm⁻¹ (strong) |

| C-S Stretch | 600-800 cm⁻¹ | |

| ¹H NMR | Methylene protons (-CH₂-CH₂-) | δ 2.5 - 3.0 ppm (singlet or complex multiplet) |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 210 ppm |

| Methylene Carbon (-CH₂-) | δ 30 - 45 ppm |

Note: The values in Table 2 are estimations based on standard functional group frequencies and data from substituted analogs. Experimental verification is required.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established chemical transformations for related compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

A primary route for the synthesis of this compound involves the controlled oxidation of its precursor, tetrahydrothiophene.[3]

Objective: To synthesize this compound via oxidation of tetrahydrothiophene.

Materials:

-

Tetrahydrothiophene (Thiolane)

-

Oxidizing agent (e.g., Hydrogen Peroxide, Potassium Permanganate)

-

Appropriate solvent (e.g., Acetic Acid, Water)

-

Catalyst (if required)

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Generalized Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophene in a suitable solvent such as acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add the chosen oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the stirred solution, maintaining a controlled temperature to prevent over-oxidation to the sulfone.[3]

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture, for example, with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization Protocols

Characterization of the synthesized product is essential to confirm its identity and purity. A combination of spectroscopic methods is typically employed.

Objective: To confirm the structure and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a signal for the four equivalent methylene protons. The chemical shift and multiplicity will confirm the electronic environment of these protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum should reveal two distinct signals: one in the downfield region corresponding to the carbonyl carbons and another in the upfield region for the methylene carbons.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the sample (as a neat liquid or KBr pellet). The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone groups. A band in the 600-800 cm⁻¹ region would indicate the C-S bond.[3]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer (e.g., via Electron Ionization, EI-MS) to determine the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of this compound (116.14 g/mol ).

-

Conclusion

This compound is a heterocyclic molecule of significant interest in synthetic chemistry. This guide has provided a detailed overview of its molecular structure, bonding, and key physicochemical properties based on available data. While a comprehensive experimental dataset, particularly from X-ray crystallography, remains to be published, computational and spectroscopic predictions offer valuable insights for researchers. The generalized protocols for synthesis and characterization provided herein serve as a starting point for the practical application of this compound in the laboratory, facilitating its use in the development of novel chemical entities for pharmaceutical and materials science applications.

References

The Genesis of a Versatile Reagent: A Technical History of Thiolane-2,5-dione

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical synthesis, and modern preparative methods for Thiolane-2,5-dione.

This compound, a heterocyclic compound of significant interest in organic synthesis and bioconjugation, has a history rooted in the mid-20th century exploration of protein chemistry and the development of reagents for modifying biological molecules. While the precise first synthesis of this compound is not prominently documented in readily available literature, its intellectual origins can be traced to the broader investigation of dicarboxylic acid anhydrides and the functionalization of proteins.

A landmark publication in this field, though not on the parent compound itself, is the 1962 paper by I. M. Klotz and R. E. Heiney in the Archives of Biochemistry and Biophysics.[1][2] This work detailed the use of a closely related compound, S-acetylmercaptosuccinic anhydride, for the introduction of sulfhydryl groups into proteins.[1][2] The development of such reagents highlights the burgeoning interest in creating tools for protein modification, a field where this compound and its derivatives would later find significant application.

Historical and Modern Synthetic Approaches

The synthesis of this compound has evolved over time, with early methods likely relying on the direct cyclization of its precursor, mercaptosuccinic acid. Modern industrial-scale production often employs a different strategy, showcasing the advancement of synthetic organic chemistry.

The Precursor: Mercaptosuccinic Acid

The journey to this compound begins with its precursor, 2-mercaptosuccinic acid. A common synthetic route to this starting material involves the reaction of maleic anhydride with thiourea in glacial acetic acid to form the intermediate 2-amidinosulfanyl succinic anhydride. This intermediate is then hydrolyzed under alkaline conditions to yield 2-mercaptosuccinic acid.

Table 1: Synthesis of 2-Mercaptosuccinic Acid - Key Parameters

| Step | Reactants | Solvent | Temperature | Reaction Time | Yield |

| 1. Intermediate Formation | Maleic anhydride, Thiourea | Glacial Acetic Acid | Room Temperature | 12 hours | ~99% |

| 2. Hydrolysis | 2-Amidinosulfanyl succinic anhydride | Alkaline solution (e.g., NaOH) | - | - | - |

Historical Synthesis: Cyclization of Mercaptosuccinic Acid

The historical synthesis of this compound would have most logically proceeded through the dehydration and cyclization of mercaptosuccinic acid. This approach is analogous to the well-established formation of other cyclic anhydrides from their corresponding dicarboxylic acids. The reaction is typically facilitated by a dehydrating agent or by heating to drive off water.

Experimental Protocol: Cyclization of Mercaptosuccinic Acid (Hypothetical Historical Method)

-

Reactant Preparation: A known quantity of 2-mercaptosuccinic acid is placed in a round-bottom flask.

-

Dehydrating Agent: A suitable dehydrating agent, such as acetic anhydride or a strong non-protic acid, is added to the flask.

-

Reaction Conditions: The mixture is heated under reflux for a specified period to facilitate the intramolecular cyclization and removal of water.

-

Isolation and Purification: The reaction mixture is cooled, and the resulting this compound is isolated. Purification would typically be achieved by recrystallization or distillation under reduced pressure.

Modern Established Synthesis: Oxidation of Tetrahydrothiophene

A primary and industrially significant method for preparing this compound involves the controlled oxidation of tetrahydrothiophene. This process introduces two keto groups at the 2 and 5 positions of the sulfur-containing five-membered ring. This method is often preferred for its efficiency and the ability to produce high-purity material with minimal by-products.

Experimental Protocol: Oxidation of Tetrahydrothiophene (Established Modern Method)

-

Reaction Setup: Tetrahydrothiophene is dissolved in a suitable organic solvent in a reaction vessel equipped with a stirrer and a means of temperature control.

-

Oxidizing Agent: A controlled amount of a strong oxidizing agent is added portion-wise to the solution while maintaining a specific reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

-

Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Physicochemical Properties and Data

This compound is a valuable building block in organic synthesis due to its reactive anhydride functionality and the presence of a sulfur atom in the heterocyclic ring.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄O₂S |

| Molecular Weight | 116.14 g/mol |

| CAS Number | 3194-60-3 |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Solubility | - |

Note: Specific physical properties such as appearance, melting point, boiling point, and solubility can vary depending on the purity of the compound and are best obtained from a certificate of analysis for a specific batch.

Conclusion

The history of this compound is intertwined with the advancement of bioorganic chemistry and the quest for selective chemical tools. While its initial discovery is not clearly attributable to a single publication, the foundational work on related compounds in the mid-20th century paved the way for its synthesis and application. The evolution of its preparation from the likely historical cyclization of mercaptosuccinic acid to the modern, efficient oxidation of tetrahydrothiophene reflects the progress in synthetic methodologies. Today, this compound continues to be a valuable reagent for researchers in drug development and materials science, a testament to the enduring utility of this versatile heterocyclic compound.

References

spectroscopic analysis of Thiolane-2,5-dione (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Thiolane-2,5-dione, a sulfur-containing heterocyclic compound of interest in organic synthesis and drug discovery. While experimental spectral data for this specific molecule is not widely available in public literature, this document outlines the predicted spectroscopic characteristics based on its chemical structure and the known properties of related compounds. Furthermore, it furnishes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), the principal techniques for its structural elucidation.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, this section details the anticipated spectral features derived from its molecular structure, which incorporates a thioanhydride and a cyclic diketone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two methylene groups (at C3 and C4) are chemically equivalent, and therefore, their four protons are also expected to be equivalent. This would result in a single signal.

¹³C NMR: The carbon NMR spectrum is predicted to show two distinct signals corresponding to the two types of carbon atoms in the molecule: one for the methylene carbons and another for the carbonyl carbons.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.5 | Singlet | -CH₂-CH₂- |

| ¹³C | ~35 - 45 | Triplet | -C H₂-C H₂- |

| ¹³C | ~170 - 180 | Singlet | -C =O |

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. The most prominent feature is expected to be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the thioanhydride group.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1750 - 1700 | Strong | C=O Stretch | Thioanhydride |

| ~1250 - 1150 | Medium | C-O Stretch | Thioanhydride |

| ~700 - 600 | Medium | C-S Stretch | Thiolane ring |

| ~2950 - 2850 | Medium | C-H Stretch | Methylene (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's molar mass.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 116.14 | Molecular Ion ([M]⁺) corresponding to C₄H₄O₂S |

| 88 | Fragment corresponding to the loss of CO |

| 60 | Fragment corresponding to the loss of another CO |

| 56 | Fragment corresponding to the loss of COS |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or through a gas chromatograph).

-

-

Data Acquisition:

-

Ionize the sample molecules using an appropriate method (e.g., electron ionization).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Thiolane-2,5-dione: A Comprehensive Technical Guide to Chemical Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, presents significant interest as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional polymers. This document provides an in-depth technical guide on the chemical reactivity and stability of this compound, drawing upon available data for the compound and its structural analogs. It includes detailed experimental protocols for key transformations, quantitative data where available, and visual representations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and materials science.

Introduction

This compound, also known as thiosuccinic anhydride, is a cyclic thioanhydride with the molecular formula C₄H₄O₂S. Its structure, featuring a five-membered ring containing a sulfur atom and two carbonyl groups, imparts a unique combination of reactivity and potential for functionalization. The presence of the thioester linkage and the strained ring system makes it susceptible to nucleophilic attack and ring-opening reactions, rendering it a valuable intermediate for the synthesis of a variety of sulfur-containing molecules and polymers. This guide aims to consolidate the current understanding of its chemical behavior to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂S | [1] |

| Molecular Weight | 116.13 g/mol | [1] |

| CAS Number | 3194-60-3 | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Melting Point | 29-31 °C | - |

| Boiling Point | 144.4 °C at 760 mmHg | - |

| Density | 1.43 g/cm³ | - |

| Solubility | Soluble in most organic solvents. Reacts with water. | - |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of its two carbonyl carbons and the thioester bond. It readily undergoes reactions with various nucleophiles, leading to ring-opened products or serving as a monomer in polymerization reactions.

Hydrolysis

Table 2: Estimated Hydrolysis Behavior of this compound based on Analogous Compounds

| Condition | Expected Rate of Hydrolysis | Product |

| Acidic (pH < 7) | Moderate | Thiosuccinic acid |

| Neutral (pH = 7) | Slow | Thiosuccinic acid |

| Basic (pH > 7) | Rapid | Thiosuccinate salt |

A proposed workflow for studying the hydrolysis kinetics of this compound is depicted below.

Caption: Workflow for determining the hydrolysis kinetics of this compound.

Aminolysis

This compound reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction. This results in the ring-opening of the anhydride to form a thiosuccinamic acid derivative. This reaction is fundamental for its use in bioconjugation and materials synthesis. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by the opening of the ring.

Caption: General reaction pathway for the aminolysis of this compound.

Ring-Opening Polymerization

This compound can undergo ring-opening polymerization (ROP) to produce poly(thioesters). This polymerization can be initiated by various nucleophiles or catalysts. The resulting polymers are of interest for their potential biodegradability and applications in drug delivery and other biomedical fields. The polymerization mechanism can be either cationic or anionic, depending on the initiator used.[4]

Caption: Experimental workflow for the ring-opening polymerization of this compound.

Stability

The stability of this compound is a critical factor for its storage and handling. As a thioanhydride, it is sensitive to moisture and will hydrolyze over time. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize degradation.

Table 3: Recommended Storage Conditions and Stability Considerations

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture. |

| Temperature | ≤ 4 °C | To reduce the rate of hydrolysis and potential polymerization. |

| Container | Tightly sealed, opaque | To protect from moisture and light. |

| Purity | High purity (≥98%) | Impurities can catalyze decomposition.[2] |

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Synthesis of this compound (Adapted from Succinic Anhydride Synthesis)

This procedure is adapted from the synthesis of succinic anhydride from succinic acid.[5]

Materials:

-

Thiosuccinic acid

-

Acetyl chloride or Acetic anhydride

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine thiosuccinic acid (1 equivalent) and acetyl chloride (2-3 equivalents) or a slight excess of acetic anhydride.

-

Gently heat the mixture under reflux until the thiosuccinic acid has completely dissolved.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Reaction with a Primary Amine (General Procedure)

Materials:

-

This compound

-

Primary amine (e.g., aniline, n-butylamine)

-

Anhydrous aprotic solvent (e.g., THF, DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the primary amine (1 equivalent) in the same solvent to the cooled solution of this compound with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A multiplet in the range of 3.0-3.5 ppm corresponding to the two methylene groups (-CH₂-CH₂-). |

| ¹³C NMR | A signal for the methylene carbons around 30-40 ppm and two signals for the carbonyl carbons in the range of 170-180 ppm. |

| FTIR (cm⁻¹) | Strong carbonyl stretching bands around 1750-1800 cm⁻¹ (symmetric and asymmetric), and C-S stretching vibrations. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 116. Common fragments would likely result from the loss of CO (m/z = 88) and subsequent fragmentations. |

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of novel molecules and polymers. Its reactivity is dominated by the susceptibility of its carbonyl groups to nucleophilic attack, leading to ring-opening reactions. While its stability is limited by its sensitivity to moisture, proper handling and storage procedures can ensure its integrity for synthetic applications. The experimental protocols and characterization data provided in this guide, though partly based on analogous compounds, offer a solid foundation for researchers to explore and exploit the chemistry of this compound in their respective fields. Further research to quantify its stability and fully characterize its spectroscopic properties is warranted to expand its utility.

References

Solubility of Thiolane-2,5-dione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis. Its reactivity, stemming from the two carbonyl groups and the thioether linkage, makes it a valuable precursor for a variety of molecules, particularly in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, supported by experimental methodologies and logical workflows.

Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages data from a structurally analogous compound, succinic anhydride. Succinic anhydride shares the same five-membered dione ring system, with the key difference being the presence of an oxygen atom instead of a sulfur atom in the ring. This structural similarity allows for a reasonable estimation of the solubility behavior of this compound.

Estimated Solubility of this compound

The following table summarizes the qualitative and, where available, quantitative solubility of succinic anhydride in a range of common organic solvents. This data provides a strong indication of the expected solubility of this compound. The general principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit higher solubility in polar solvents.

| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Notes on Succinic Anhydride Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Soluble; solubility increases with temperature.[1] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | Soluble; solubility increases with temperature.[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Soluble.[2][3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | No direct data, but expected to be soluble based on chloroform data. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Expected to be a good solvent due to its high polarity. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Expected to be a good solvent due to its high polarity. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Soluble.[2][3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Soluble, but to a lesser extent than acetone and acetonitrile at lower temperatures.[1] |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Insoluble. |

| Methanol | CH₃OH | Polar Protic | Soluble | Soluble. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Soluble. |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | Expected to have low solubility. |

| Water | H₂O | Polar Protic | Slightly Soluble | Very slightly soluble.[2][3] |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid organic compound like this compound in various organic solvents.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven or vacuum oven

-

Vials or flasks

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume or weight of the clear, saturated supernatant using a pre-weighed syringe and filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to the synthesis and potential reactions of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: A simplified signaling pathway for the Ring-Opening Polymerization (ROP) of this compound.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a strong estimation of its solubility behavior can be made by referencing its structural analog, succinic anhydride. It is anticipated that this compound will be soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. For precise quantitative data, the experimental protocols outlined in this guide can be employed. The provided workflows for synthesis and potential polymerization offer a logical framework for researchers working with this versatile compound. Further experimental investigation is encouraged to establish a comprehensive and quantitative solubility profile for this compound in a wide array of common organic solvents.

References

Quantum Chemical Calculations for Thiolane-2,5-dione: An In-depth Technical Guide

Disclaimer: Due to the limited availability of specific quantum chemical calculation data for Thiolane-2,5-dione, this technical guide utilizes its close structural analog, Succinic Anhydride (C₄H₄O₃), to illustrate the core concepts and methodologies. The sulfur atom in this compound is replaced by an oxygen atom in Succinic Anhydride. While the electronic and geometric properties will differ, the computational approaches and the nature of the data obtained are directly comparable. This guide serves as a comprehensive template for researchers and drug development professionals interested in the theoretical investigation of this compound and similar sulfur-containing heterocycles.

Introduction

This compound, a sulfur-containing heterocyclic compound, holds significant interest in medicinal chemistry and materials science.[1] Its structural similarity to biologically active molecules and its potential as a monomer for novel polymers necessitate a thorough understanding of its molecular properties. Quantum chemical calculations provide a powerful tool to elucidate the geometric, electronic, and spectroscopic characteristics of such molecules, offering insights that can guide experimental studies and the design of new derivatives with tailored functionalities. This guide provides a detailed overview of the application of quantum chemical methods, specifically Density Functional Theory (DFT), to the study of this compound's analog, Succinic Anhydride.

Computational Methodology

The data presented in this guide for Succinic Anhydride is typically obtained through DFT calculations. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

Typical Experimental Protocol for DFT Calculations:

-

Initial Structure Generation: The initial 3D coordinates of the molecule are generated using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics.

-

Geometry Optimization: The geometry is then fully optimized without any symmetry constraints using a functional such as B3LYP and a basis set like 6-311++G(d,p).[2][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Further calculations can be performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and NMR chemical shifts.

Below is a diagram illustrating a typical computational workflow for these calculations.

Molecular Geometry

The optimized molecular geometry provides fundamental information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape, steric hindrance, and potential interaction with other molecules. For Succinic Anhydride, the ring is nearly planar.[4]

Below is a diagram representing the molecular structure of this compound.

Table 1: Calculated Geometrical Parameters for Succinic Anhydride (Analog of this compound)

| Parameter | Bond/Angle | B3LYP/6-31G[5] | MP2/6-31G[5] | Experimental (X-ray)[5] |

| Bond Length (Å) | C-C | 1.530 | 1.520 | 1.512 |

| C-CO | 1.522 | 1.516 | 1.475 | |

| C=O | 1.196 | 1.203 | 1.190 | |

| CO-O | 1.390 | 1.394 | 1.378 | |

| Bond Angle (°) | O=C-O | 121.7 | 121.8 | 119.3 |

| C-O-C | 111.8 | 111.1 | 110.1 |

Vibrational Frequencies

Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. Alternatively, the sample can be analyzed as a nujol mull or in a suitable solvent.

-

Data Acquisition: The sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum is baseline-corrected and the peak positions and intensities are determined.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Succinic Anhydride

| Vibrational Mode | Assignment | B3LYP/6-311+G(d,p) (Scaled)[2] | Experimental FT-IR[6][7] | Experimental FT-Raman[8] |

| ν(C=O) | Carbonyl stretch (asymmetric) | 1865 | 1865 | 1864 |

| ν(C=O) | Carbonyl stretch (symmetric) | 1782 | 1782 | 1782 |

| ν(C-O) | C-O stretch | 1225 | 1225 | 1224 |

| ν(C-C) | C-C stretch | 915 | 915 | 916 |

Electronic Properties

The electronic properties of a molecule, such as the HOMO and LUMO energies, are critical for understanding its reactivity and potential applications in materials science. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical stability.

Table 3: Calculated Electronic Properties of Succinic Anhydride

| Property | Description | Calculated Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -8.5 to -9.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 6.5 to 8.5 |

Note: The exact values can vary depending on the level of theory and basis set used in the calculations.

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Below is a diagram illustrating the relationship between HOMO, LUMO, and the energy gap.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of molecules like this compound. By employing methods such as DFT, researchers can predict molecular geometries, vibrational spectra, and electronic properties with a high degree of accuracy. Although this guide has utilized data from the analogous Succinic Anhydride, the presented methodologies are directly applicable to this compound. Such theoretical studies are essential for complementing experimental work, rationalizing observed properties, and guiding the design of new molecules with desired functionalities for applications in drug development and materials science. The continued development of computational methods promises to further enhance our predictive capabilities and accelerate the discovery of novel sulfur-containing heterocyclic compounds.

References

- 1. guidechem.com [guidechem.com]

- 2. Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of succinimide and N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The puzzling hyper-fine structure and an accurate equilibrium geometry of succinic anhydride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

Thermochemical and Synthetic Profile of Thiolane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, holds potential as a versatile building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the available thermochemical data, detailed synthetic approaches, and the biological context of thiolane derivatives. Due to the limited experimental thermochemical data for this compound, this guide emphasizes computational methodologies for its characterization. Detailed experimental protocols for its synthesis via the oxidation of tetrahydrothiophene are presented, alongside a summary of the known biological activities of related thiophene and thiolane compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Thermochemical Data

For a precise in-silico estimation of the thermochemical properties of this compound, the following computational workflow is recommended.

Caption: Computational workflow for determining thermochemical properties.

Table 1: Predicted and Known Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄O₂S | [5][6] |

| Molecular Weight | 116.14 g/mol | [5] |

| CAS Number | 3194-60-3 | [5][6] |

| Melting Point | 29-30 °C | [7][8] |

| Boiling Point | 49-51 °C @ 0.001 Torr | [7][8] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [7] |

Experimental Protocols

The primary and industrially significant method for the synthesis of this compound is the controlled oxidation of tetrahydrothiophene.[1] While a specific, detailed protocol for this direct conversion is not extensively documented in publicly available literature, a general procedure can be inferred from related oxidation reactions of tetrahydrothiophene and its derivatives.

Synthesis of Tetrahydrothiophene (Precursor)

A common method for the laboratory synthesis of tetrahydrothiophene involves the reaction of 1,4-dichlorobutane with sodium sulfide.

Materials:

-

1,4-Dichlorobutane

-

Sodium sulfide (60%)

-

Dimethylformamide (DMF)

-

Sodium hydroxide

-

Sodium chloride

-

Potassium hydroxide

Procedure: [9]

-

A 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels is charged with 1.7 L of dimethylformamide.

-

The DMF is heated to near reflux.

-

280 ml (318 g, 2.5 moles) of 1,4-dichlorobutane and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water are added simultaneously from the dropping funnels at a rate that maintains reflux without external heating (approximately 1.5 hours).

-

After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.

-

The condenser is arranged for distillation, and 600 ml of distillate is collected.

-

The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturation.

-

The aqueous layer is separated and discarded. The crude tetrahydrothiophene layer is dried over solid potassium hydroxide.

-

The product is purified by distillation through a 30-cm Vigreux column to yield colorless tetrahydrothiophene.

Caption: Workflow for the synthesis of tetrahydrothiophene.

Oxidation of Tetrahydrothiophene to this compound (General Procedure)

The oxidation of tetrahydrothiophene to this compound requires careful control of the oxidizing agent and reaction conditions to avoid over-oxidation to the sulfoxide or sulfone (sulfolane).[10]

General Considerations:

-

Oxidizing Agents: Mild oxidizing agents are preferred. Hydrogen peroxide, often in the presence of a catalyst, is a common choice.[10][11] Other systems like m-chloroperoxybenzoic acid (m-CPBA) have also been used for the oxidation of thiophenes.[12]

-

Catalysts: For oxidations with hydrogen peroxide, catalysts such as those based on vanadium, molybdenum, or tungsten can be employed to improve efficiency and selectivity.[10]

-

Solvent: The choice of solvent is crucial and can influence the reaction outcome. Acetonitrile is a commonly used solvent for such oxidations.[10]

-

Temperature: The reaction is typically carried out at low to moderate temperatures to control the exothermicity and selectivity of the oxidation.

Illustrative Experimental Setup:

-

Tetrahydrothiophene is dissolved in a suitable solvent (e.g., acetonitrile) in a reaction vessel equipped with a stirrer and a temperature control system.

-

The catalyst, if used, is added to the solution.

-

The oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise to the stirred solution while maintaining the desired temperature.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound. This may involve quenching of the excess oxidizing agent, extraction, and chromatographic purification.

Caption: General workflow for the oxidation of tetrahydrothiophene.

Biological and Medicinal Context

While specific signaling pathways involving this compound are not well-documented, the broader class of thiophene and thiolane-containing molecules exhibits a wide range of biological activities.[13] These compounds are recognized as important pharmacophores in drug discovery.

Key Biological Activities of Thiolane and Thiophene Derivatives:

-

Anticancer: Certain thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines.[1]

-

Antimicrobial: The thiophene nucleus is a core component of various compounds with antibacterial and antifungal properties.[1]

-

Anti-inflammatory: Some thiophene-containing molecules have shown anti-inflammatory activity.

-

Anticonvulsant: Derivatives of pyrrolidine-2,5-dione, which share the five-membered diketone ring system, have been investigated for their antiseizure properties.[1]

-

Enzyme Inhibition: The diketone functionality can interact with biological targets such as enzymes.[1]

The biological potential of this compound and its derivatives warrants further investigation, particularly in the context of developing novel therapeutic agents. Its structural similarity to other biologically active cyclic diketones suggests that it could serve as a valuable scaffold for the design of new drugs. The reactivity of the dione functionality allows for a variety of chemical modifications to explore structure-activity relationships.[1]

Conclusion

This technical guide has summarized the currently available information on the thermochemical properties, synthesis, and biological context of this compound. While experimental thermochemical data is sparse, computational methods provide a reliable avenue for its determination. The synthesis of this compound via the controlled oxidation of tetrahydrothiophene is a viable route, and the general protocols provided herein can serve as a starting point for laboratory-scale preparation. The diverse biological activities of related thiolane and thiophene derivatives underscore the potential of this compound as a scaffold in drug discovery and development. Further experimental investigation into its thermochemistry and biological activities is highly encouraged to fully elucidate the potential of this compound.

References

- 1. This compound | 3194-60-3 | Benchchem [benchchem.com]

- 2. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 3194-60-3 [amp.chemicalbook.com]

- 8. This compound CAS#: 3194-60-3 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2,5-Dihydrothiophene_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Thiolane-2,5-dione in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, is a versatile monomer for the synthesis of polythioesters. These polymers are of significant interest due to their potential biodegradability, biocompatibility, and unique physicochemical properties, making them attractive for various applications, including drug delivery systems, tissue engineering scaffolds, and advanced functional materials. The thioester linkages in the polymer backbone can offer different degradation profiles and mechanical properties compared to their polyester analogues.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a monomer. The primary polymerization method discussed is ring-opening polymerization (ROP), a robust technique for producing well-defined polymers with controlled molecular weights and architectures.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved from mercaptosuccinic acid. A common route involves the dehydration of mercaptosuccinic acid to form the corresponding anhydride. To prevent side reactions involving the free thiol group, it is often protected, for example, by acetylation, to form S-acetylmercaptosuccinic anhydride, which can then be used in subsequent reactions.[1]

Proposed Synthesis of this compound from Mercaptosuccinic Acid:

A plausible laboratory-scale synthesis involves the cyclization of mercaptosuccinic acid. This can be achieved by treating mercaptosuccinic acid with a dehydrating agent, such as acetic anhydride or by heating under vacuum.[1]

Table 1: Summary of a Representative Synthesis Method for a this compound Precursor (S-Acetylmercaptosuccinic Anhydride) [1]

| Step | Reagents & Conditions | Purpose | Reported Yield |

| 1. Acetylation | Mercaptosuccinic acid, Acetic anhydride; 55°C, 2 hours (in a continuous flow reactor) | Protection of the thiol group | - |

| 2. Dehydration/Cyclization | Heating the acetylated intermediate to 85°C under vacuum (10 mmHg) | Formation of the anhydride ring | 85-90% |

| 3. Purification | Crystallization by cooling to -20°C | Isolation of pure S-acetylmercaptosuccinic anhydride | >95% Purity |

Polymerization of this compound via Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a well-established method for the synthesis of polyesters and, by analogy, polythioesters from cyclic monomers. The polymerization is typically initiated by a nucleophile, which attacks a carbonyl carbon of the monomer, leading to the opening of the ring. The resulting species then propagates by attacking another monomer molecule.

While specific literature detailing the ROP of this compound is scarce, protocols for structurally similar monomers, such as 1,4-thiazine-2,5-diones and morpholine-2,5-diones, provide a strong basis for a proposed experimental procedure.

Proposed Catalysts and Initiators

A variety of catalysts and initiators can be employed for the ROP of cyclic esters and their analogues. These can be broadly categorized as:

-

Organocatalysts: These are metal-free catalysts that can promote polymerization through various mechanisms. Examples include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea derivatives.

-

Metal-based Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones and related monomers.

-

Initiators: The polymerization is typically initiated by a species with a nucleophilic group, such as an alcohol (e.g., benzyl alcohol) or an amine. The initiator becomes the α-end group of the polymer chain.

The choice of catalyst and initiator can significantly influence the reaction kinetics, the degree of control over the polymerization, and the properties of the resulting polymer.

Experimental Protocols

Protocol 1: Proposed Organocatalyzed Ring-Opening Polymerization of this compound

This protocol is adapted from the successful organocatalyzed ROP of morpholine-2,5-dione derivatives.

Materials:

-

This compound (monomer)

-

Benzyl alcohol (BnOH) (initiator)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

-

Thiourea (TU) (co-catalyst)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

-

Methanol or diethyl ether (for precipitation)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Monomer and Reagent Preparation: Dry the this compound monomer under vacuum. Prepare stock solutions of the initiator (BnOH), catalyst (DBU), and co-catalyst (TU) in the anhydrous solvent.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound in the anhydrous solvent.

-

Initiation and Catalysis: Add the required volume of the initiator stock solution to the monomer solution. Subsequently, add the catalyst and co-catalyst solutions. The molar ratio of monomer:initiator:catalyst:co-catalyst can be varied to control the molecular weight and polymerization rate (a typical starting ratio could be 100:1:1:1).

-

Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-50°C). Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peaks) or Size Exclusion Chromatography (SEC) (increase in molecular weight).

-

Termination and Purification: Once the desired conversion is reached, quench the polymerization by adding a small amount of a proton source, such as benzoic acid. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or diethyl ether.

-

Isolation: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Protocol 2: Proposed Metal-Catalyzed Ring-Opening Polymerization of this compound

This protocol is based on the widely used tin(II) octoate-catalyzed ROP of lactones.

Materials:

-

This compound (monomer)

-

Benzyl alcohol (BnOH) (initiator)

-

Tin(II) octoate (Sn(Oct)₂) (catalyst)

-

Anhydrous toluene or bulk (solvent-free)

-

Methanol or diethyl ether (for precipitation)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the this compound monomer, benzyl alcohol initiator, and tin(II) octoate catalyst. The monomer-to-initiator ratio will determine the theoretical molecular weight, and the catalyst concentration is typically in the range of 1:100 to 1:1000 relative to the monomer.

-

Polymerization: Heat the reaction mixture to a temperature between 110°C and 140°C with constant stirring. The reaction can be performed in bulk (neat) or in a high-boiling anhydrous solvent like toluene.

-

Monitoring: Monitor the polymerization by observing the increase in viscosity of the reaction mixture. For more precise monitoring, aliquots can be taken (if in solution) and analyzed by SEC.

-

Purification: After the desired reaction time (typically several hours), cool the mixture to room temperature. If the polymerization was done in bulk, dissolve the resulting solid polymer in a suitable solvent like dichloromethane or chloroform. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

-

Isolation: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data Presentation

The following tables summarize hypothetical, yet expected, data based on the polymerization of analogous cyclic monomers. Actual experimental results for this compound may vary.

Table 2: Hypothetical Results for Organocatalyzed ROP of this compound

| Entry | [M]:[I]:[Cat] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) |